molecular formula C5H7N5O B13791099 5-Pyrimidinecarboximidamide,4-amino-n-hydroxy-

5-Pyrimidinecarboximidamide,4-amino-n-hydroxy-

Cat. No.: B13791099
M. Wt: 153.14 g/mol
InChI Key: DZDICULWHSCYPT-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- is a heterocyclic compound with the molecular formula C₅H₇N₅O. It is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that is a critical component of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- typically involves the reaction of 4-amino-5-pyrimidinecarboximidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the temperature and pH carefully monitored to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved. Additionally, it can interact with nucleic acids, influencing processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-pyrimidinecarboximidamide
  • 5-Acetyl-4-aminopyrimidine
  • Pyrimido[4,5-d]pyrimidine derivatives

Uniqueness

5-Pyrimidinecarboximidamide,4-amino-n-hydroxy- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

4-amino-N'-hydroxypyrimidine-5-carboximidamide

InChI

InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)1-8-2-9-4/h1-2,11H,(H2,7,10)(H2,6,8,9)

InChI Key

DZDICULWHSCYPT-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=NC=N1)N)/C(=N\O)/N

Canonical SMILES

C1=C(C(=NC=N1)N)C(=NO)N

Origin of Product

United States

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